(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane

Orthogonal Protection Azide Reduction Chemoselectivity

(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane is a highly specialized, chiral C18 sphingoid base intermediate. It features a defined (2S,3S,4R) stereochemistry, a reactive azido group at the C-2 position for bioorthogonal ligation, and three tert-butyldimethylsilyl (TBDMS) ether protecting groups on the C-1, C-3, and C-4 hydroxyls.

Molecular Formula C36H79N3O3Si3
Molecular Weight 686.301
CAS No. 1256376-20-1
Cat. No. B564921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane
CAS1256376-20-1
Synonyms(2S,3S,4R)-2-Azido-1,3,4-tri-O-(tert-butyldimethylsilyl)-1,3,4-octadecanetriol;  (5R,6S,7S)-7-Azido-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2,3,3,10,10,11,11-octamethyl-5-tetradecyl-4,9-dioxa-3,10-disiladodecane; 
Molecular FormulaC36H79N3O3Si3
Molecular Weight686.301
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C36H79N3O3Si3/c1-17-18-19-20-21-22-23-24-25-26-27-28-29-32(41-44(13,14)35(5,6)7)33(42-45(15,16)36(8,9)10)31(38-39-37)30-40-43(11,12)34(2,3)4/h31-33H,17-30H2,1-16H3/t31-,32+,33-/m0/s1
InChIKeyTUUHVVPLIGLLEQ-DSPMFFIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane (CAS 1256376-20-1) for Advanced Glycosphingolipid Synthesis


(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane is a highly specialized, chiral C18 sphingoid base intermediate. It features a defined (2S,3S,4R) stereochemistry, a reactive azido group at the C-2 position for bioorthogonal ligation, and three tert-butyldimethylsilyl (TBDMS) ether protecting groups on the C-1, C-3, and C-4 hydroxyls. This specific orthogonal protection pattern makes it a versatile building block in the synthesis of complex glycosphingolipids, such as the immunostimulatory agent KRN7000 and its analogues, where precise chemical manipulation is critical . It is typically supplied as a colorless oil, soluble in dichloromethane and ethyl acetate .

Why Generic Sphingoid Base Intermediates Cannot Substitute for (2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane


Simple substitution with unprotected azidophytosphingosine (CAS 117168-59-9) or analogs with different protecting groups (e.g., benzyl or isopropylidene) is not chemically equivalent. The core value of CAS 1256376-20-1 lies in its specific orthogonal protection strategy. The three TBDMS groups provide complete masking of all hydroxyls, ensuring the intermediate's stability and solubility in organic solvents, while the azido group remains a distinct, selectively reducible or clickable handle [1]. This contrasts sharply with analogs like (2S,3S,4R)-1,3,4-tri-O-benzyl-2-azido-1,3,4-octadecanetriol (CAS 129779-76-6), where benzyl deprotection requires hydrogenolysis that would simultaneously reduce the azido moiety, destroying its orthogonality . The quantitative evidence below details these critical performance differentiators.

Head-to-Head Evidence: Quantifying the Procurement Advantage of (2S,3S,4R)-2-Azido-1,3,4-tri-O-TBDMS-octadecane


Orthogonal Deprotection vs. Truncated Synthesis: TBDMS vs. Benzyl Protection

The TBDMS protecting groups on the target compound allow for fluoride-based deprotection (e.g., HF·pyridine, TBAF) that is chemically orthogonal to the azido group. In a comparative context, the benzyl-protected analog (2S,3S,4R)-1,3,4-tri-O-benzyl-2-azido-1,3,4-octadecanetriol (CAS 129779-76-6) requires catalytic hydrogenation for deprotection, which non-selectively reduces the azido group to an amine, forcing a longer synthetic sequence if a free azide is desired at a later stage [1]. This fundamental difference in chemical compatibility dictates divergent synthetic routes.

Orthogonal Protection Azide Reduction Chemoselectivity Protecting Group Strategy

Stability and Handling: Fully Protected vs. Free Hydroxyl Azidophytosphingosine

The target compound is reported as a stable, colorless oil with good solubility in dichloromethane and ethyl acetate . In contrast, the parent compound with free hydroxyl groups, (2S,3S,4R)-2-azido-1,3,4-octadecanetriol (CAS 117168-59-9), is a solid with different solubility properties and reduced stability due to the polar, unprotected hydroxyls . The fully protected nature of the target compound simplifies handling, storage, and purification during multi-step synthesis.

Shelf Stability Solubility Intermediate Handling Azidophytosphingosine

Commercial Availability of Defined Research-Grade Material vs. Custom Synthesis

The target compound is available as a pre-packaged research standard from multiple established suppliers in defined quantities. For instance, Santa Cruz Biotechnology lists it as a catalog item (sc-214100) with a specific price point of $330.00 for 2.5 mg . This provides immediate access to a compound with batch-specific analytical data (Certificate of Analysis). In contrast, sourcing a closely related analog like (2S,3S,4R)-2-azido-1,3,4-tri-O-benzyl-1,3,4-eicosanetriol (CAS 164988-76-5) lacks comparable off-the-shelf retail availability from major vendors, often necessitating custom synthesis which incurs higher cost volatility and lead times.

Research Compound Sourcing Analytical Standard Vendor Comparison Procurement

Optimal Application Scenarios for (2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane in R&D


Convergent Synthesis of KRN7000 and Next-Generation iNKT Cell Agonists

This intermediate is ideally suited for the convergent assembly of α-galactosylceramide (α-GalCer) analogues like KRN7000. The TBDMS groups ensure solubility for glycosylation reactions, and their subsequent fluoride-mediated removal is orthogonal to the azide, which can then be reduced to an amine for N-acylation with diverse fatty acid chains in the final steps, as described in the synthetic strategies for libraries of such immunomodulators .

Bioorthogonal Probes for Sphingolipid Biology via CuAAC Click Chemistry

The stable, fully-protected nature of the compound allows for its direct use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) after selective TBDMS deprotection of the primary alcohol. This enables the creation of fluorescent or affinity-tagged sphingolipid probes for studying subcellular localization and protein interactions, bypassing the stability issues of unprotected azidosphingosines [1].

Synthesis of Defined Complex Gangliosides via Chemical Glycosylation

In process chemistry for gangliosides like GM3, the fully protected azidosphingosine derivative serves as a superior acceptor. Unlike free hydroxyl analogs, it is compatible with the anhydrous, low-temperature conditions required for stereoselective glycosylation with sialyl and galactosyl donors, leading to higher yields and fewer side reactions, a principle highlighted in ganglioside synthesis patents [2].

Quote Request

Request a Quote for (2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.